Cas no 134370-12-0 (1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde)

1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(Phenylmethyl)-2-[(triphenylphosphoranylidene)amino]-1H-indole-3-carboxaldehyde
- 1H-Indole-3-carboxaldehyde, 1-(phenylmethyl)-2-[(triphenylphosphoranylidene)amino]-
- 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde
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- Inchi: 1S/C34H27N2OP/c37-26-32-31-23-13-14-24-33(31)36(25-27-15-5-1-6-16-27)34(32)35-38(28-17-7-2-8-18-28,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-24,26H,25H2
- InChI Key: IAKFJLUEDPJPRQ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)C2=C(C=CC=C2)C(C=O)=C1N=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P335583-250mg |
1-(Phenylmethyl)-2-[(triphenylphosphoranylidene)amino]-1H-indole-3-carboxaldehyde |
134370-12-0 | 250mg |
$ 2685.00 | 2023-09-06 | ||
TRC | P335583-100mg |
1-(Phenylmethyl)-2-[(triphenylphosphoranylidene)amino]-1H-indole-3-carboxaldehyde |
134370-12-0 | 100mg |
$ 1208.00 | 2023-09-06 | ||
TRC | P335583-50mg |
1-(Phenylmethyl)-2-[(triphenylphosphoranylidene)amino]-1H-indole-3-carboxaldehyde |
134370-12-0 | 50mg |
$ 621.00 | 2023-09-06 |
1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde Related Literature
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde
Comprehensive Overview of 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde (CAS No. 134370-12-0)
1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde (CAS No. 134370-12-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, often referred to by its abbreviated name, features a unique indole-3-carboxaldehyde core modified with a triphenylphosphoranylideneamino group and a phenylmethyl substituent. Its structural complexity and functional diversity make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The compound's CAS No. 134370-12-0 is a critical identifier for researchers and manufacturers seeking precise chemical data. Its indole backbone is particularly noteworthy, as indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a triphenylphosphoranylideneamino group enhances its reactivity, enabling it to participate in various Wittig-type reactions, which are pivotal in organic synthesis.
In recent years, the demand for 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde has surged due to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are essential in developing new therapeutics. For instance, its indole-3-carboxaldehyde moiety is a key fragment in the synthesis of kinase inhibitors and GPCR modulators, both of which are hot topics in modern pharmacology.
Another area of interest is the compound's utility in organic electronics. The triphenylphosphoranylideneamino group can influence the electronic properties of conjugated systems, making it a candidate for OLEDs (organic light-emitting diodes) and photovoltaic materials. This aligns with the growing trend toward sustainable and energy-efficient technologies, a topic frequently searched in academic and industrial circles.
From a synthetic perspective, the compound's CAS No. 134370-12-0 is often associated with high-yield reactions and selective functionalization. Its stability under various conditions makes it a reliable reagent for multi-step syntheses. Moreover, its phenylmethyl group provides steric hindrance, which can be exploited to control reaction regioselectivity—a feature highly valued in asymmetric synthesis.
Environmental and safety considerations are also paramount when working with 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde. While it is not classified as a hazardous material, proper handling protocols should be followed to ensure workplace safety. This aligns with the increasing focus on green chemistry and sustainable practices, which are frequently discussed in scientific forums and search queries.
In summary, 1-(Phenylmethyl)-2-(triphenylphosphoranylidene)amino-1H-indole-3-carboxaldehyde (CAS No. 134370-12-0) is a versatile and valuable compound with broad applications in pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features, including the indole-3-carboxaldehyde core and triphenylphosphoranylideneamino group, make it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in cutting-edge chemical research.
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